

Application Notes and Protocols: 2-Propylpyridine as a Flavoring Agent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Propylpyridine

Cat. No.: B1293518

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylpyridine is a flavoring substance recognized for its characteristic nutty, roasted, and green aroma with tobacco undertones.[1][2][3][4] It is identified by FEMA number 4065 and JECFA number 1322.[2][3][5] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated **2-Propylpyridine** and concluded that there are no safety concerns at current levels of intake when used as a flavoring agent.[3][5] These application notes provide detailed protocols for the sensory and analytical evaluation of **2-Propylpyridine** for its effective and safe use in food and beverage applications.

Regulatory and Physicochemical Profile

A comprehensive understanding of the regulatory status and physicochemical properties of **2-Propylpyridine** is essential for its proper application.

Regulatory Information

| Parameter | Value | Reference |
|------------------|---|-----------|
| FEMA Number | 4065 | [2][3][5] |
| JECFA Number | 1322 | [2][3][5] |
| CAS Number | 622-39-9 | [2] |
| GRAS Status | Generally Recognized as Safe as a flavoring substance | [6] |
| JECFA Evaluation | No safety concern at current levels of intake | [3][5] |

Physicochemical Properties

| Property | Value | Reference |
|---------------------------|---|-----------|
| Molecular Formula | C ₈ H ₁₁ N | [2] |
| Molecular Weight | 121.18 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Odor Profile | Green, fatty, roasted, tobacco, nutty | [1][4] |
| Boiling Point | 169-171 °C | [2][4] |
| Specific Gravity (@ 25°C) | 0.907 - 0.917 | [2][4] |
| Refractive Index (@ 20°C) | 1.490 - 1.496 | [2][4] |
| Solubility | Slightly soluble in water; soluble in alcohol | [2][4] |
| Purity (Assay min %) | 98% | [2][7] |

Applications in Food and Beverage

2-Propylpyridine is utilized to impart nutty, roasted, and savory notes in a variety of food and beverage products. The following table provides typical usage levels as a starting point for product development.

| Food Category | Average Usual Use Level (ppm) | Average Maximum Use Level (ppm) |
|---------------------------|-------------------------------|---------------------------------|
| Baked Goods | 0.6 | 1.0 |
| Beverages (non-alcoholic) | 0.2 | 0.4 |
| Frozen Dairy | 0.3 | 0.5 |
| Gelatins, Puddings | 0.3 | 0.6 |
| Gravies | 0.3 | 0.6 |
| Hard Candy | 0.4 | 0.8 |
| Meat Products | 0.2 | 0.4 |
| Nut Products | 0.3 | 0.6 |
| Seasonings / Flavors | 0.3 | 0.6 |
| Snack Foods | 0.3 | 0.6 |
| Soft Candy | 0.3 | 0.6 |
| Soups | 0.2 | 0.4 |

Source: Adapted from FEMA GRAS publication.[6]

Experimental Protocols

Sensory Evaluation Protocols

Sensory analysis is critical for determining the flavor contribution and consumer acceptance of **2-Propylpyridine** in a food or beverage matrix.

This test determines if a sensory difference exists between two samples, for example, a product with and without **2-Propylpyridine**.

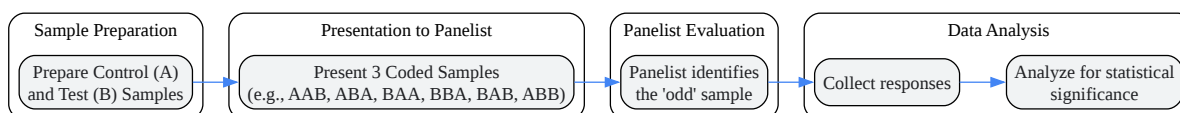
Objective: To determine if the addition of **2-Propylpyridine** at a specific concentration creates a perceivable sensory difference.

Materials:

- Control sample (without **2-Propylpyridine**)
- Test sample (with a specified concentration of **2-Propylpyridine**)
- Identical, opaque tasting cups coded with random three-digit numbers
- Palate cleansers (e.g., unsalted crackers, room temperature water)
- Ballot sheets for recording responses
- A panel of at least 20-40 trained sensory panelists

Procedure:

- Prepare the control and test samples. Ensure they are at the same temperature.
- For each panelist, present three coded samples: two are identical (either both control or both test) and one is different.
- Randomize the order of presentation for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
- Instruct panelists to evaluate the samples from left to right.
- Ask panelists to identify the "odd" or "different" sample.
- Panelists must make a choice, even if they are guessing.
- Collect and analyze the data. The number of correct identifications is compared to statistical tables to determine significance.



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Caption: Workflow for the Triangle Test sensory evaluation.

This test is used to determine which of two samples has a greater intensity of a specific attribute (e.g., "nutty" flavor).

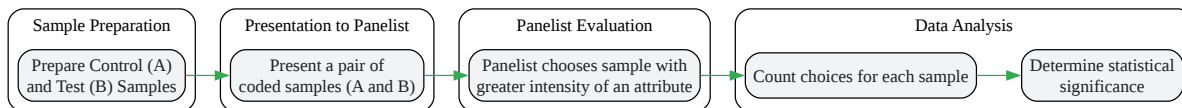
Objective: To determine if the addition of **2-Propylpyridine** increases the perceived "nutty" flavor in a product.

Materials:

- Control sample
- Test sample with **2-Propylpyridine**
- Coded tasting cups
- Palate cleansers
- Ballot sheets
- A panel of at least 20-30 trained sensory panelists

Procedure:

- Prepare the control and test samples.
- Present each panelist with a pair of coded samples (one control, one test).
- The order of presentation (AB or BA) should be randomized across panelists.
- Ask panelists to identify which sample is more intense in the specified attribute (e.g., "Which sample has a stronger nutty flavor?").
- A forced choice is required.
- Analyze the number of times the test sample was chosen as more intense to determine statistical significance.



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Caption: Workflow for the Paired Comparison Test.

Analytical Chemistry Protocols

Analytical testing ensures the identity, purity, and concentration of **2-Propylpyridine**.

Objective: To determine the purity of a **2-Propylpyridine** sample.

Instrumentation:

- Gas chromatograph with a Flame Ionization Detector (FID)
- Capillary column suitable for the analysis of pyridine compounds (e.g., DB-5, HP-5)
- Autosampler
- Data acquisition and processing software

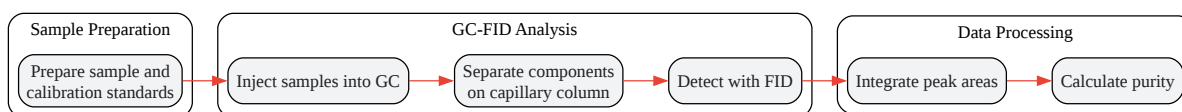
Reagents:

- High-purity **2-Propylpyridine** reference standard
- High-purity solvent for dilution (e.g., ethanol, dichloromethane)

Procedure:

- Sample Preparation: Prepare a solution of the **2-Propylpyridine** sample in the chosen solvent at a known concentration (e.g., 1000 ppm). Prepare a series of calibration standards of the reference material.

- GC Conditions (Example):
 - Inlet Temperature: 250 °C
 - Injection Volume: 1 µL
 - Split Ratio: 50:1
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
 - Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, hold for 5 minutes.
 - Detector Temperature: 280 °C
- Analysis: Inject the calibration standards to generate a calibration curve. Inject the sample solution.
- Quantification: Identify the **2-Propylpyridine** peak in the sample chromatogram by comparing its retention time to that of the reference standard. Calculate the purity by area percent normalization or by using the calibration curve.



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Caption: Workflow for GC-FID purity determination.

Objective: To measure the specific gravity of a liquid **2-Propylpyridine** sample.

Instrumentation:

- Pycnometer or digital density meter

- Analytical balance
- Constant temperature water bath

Procedure (using a pycnometer):

- Clean and dry the pycnometer thoroughly.
- Determine the weight of the empty pycnometer.
- Fill the pycnometer with distilled water and place it in a constant temperature bath at the specified temperature (e.g., 25 °C) until it reaches thermal equilibrium.
- Adjust the water level to the pycnometer's calibration mark, dry the exterior, and weigh it.
- Empty and dry the pycnometer.
- Fill the pycnometer with the **2-Propylpyridine** sample and repeat step 3.
- Adjust the sample level to the calibration mark, dry the exterior, and weigh it.
- Calculate the specific gravity using the formula: $\text{Specific Gravity} = \frac{\text{Weight of sample}}{\text{Weight of water}}$

Objective: To measure the refractive index of a liquid **2-Propylpyridine** sample.

Instrumentation:

- Abbe refractometer with a temperature-controlled prism

Procedure:

- Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
- Ensure the prism is clean and dry.
- Apply a few drops of the **2-Propylpyridine** sample onto the prism.
- Close the prism and allow the sample to reach the target temperature (e.g., 20 °C).

- Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
- Read the refractive index from the scale.

Stability Testing Protocol

Objective: To evaluate the stability of **2-Propylpyridine** in a specific food matrix under defined storage conditions.

Materials:

- Food matrix (e.g., beverage, baked good)
- **2-Propylpyridine**
- Appropriate packaging for the food product
- Environmental chambers for controlled temperature and humidity storage

Procedure:

- Prepare samples of the food product containing **2-Propylpyridine** at a known concentration.
- Prepare control samples without **2-Propylpyridine**.
- Package the samples in the intended commercial packaging.
- Store the samples under various conditions (e.g., accelerated: 40 °C/75% RH; real-time: 25 °C/60% RH).
- At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples for analysis.
- Analyze the samples for:
 - Concentration of **2-Propylpyridine** (using a validated analytical method like GC-MS).
 - Sensory profile (using appropriate sensory tests like the Triangle Test to compare with a freshly prepared sample).

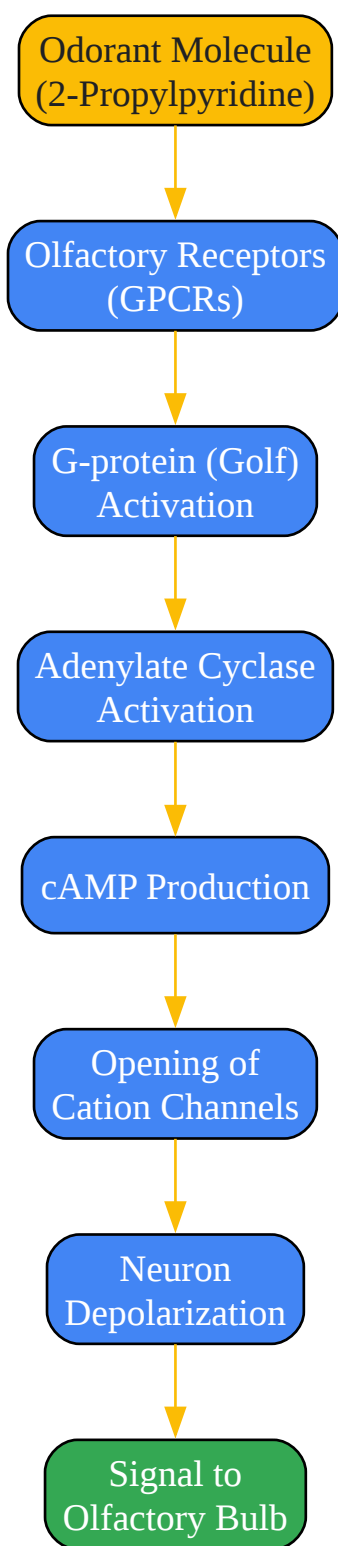
- Physical and chemical properties of the food matrix (e.g., pH, color, texture).
- Analyze the data to determine the shelf life of the product with respect to the flavor stability of **2-Propylpyridine**.

Flavor Perception Signaling Pathways

The perception of **2-Propylpyridine**'s flavor is a complex process involving both the olfactory (smell) and gustatory (taste) systems.

Olfactory Signaling Pathway

The aroma of **2-Propylpyridine** is detected by olfactory receptor neurons in the nasal cavity.

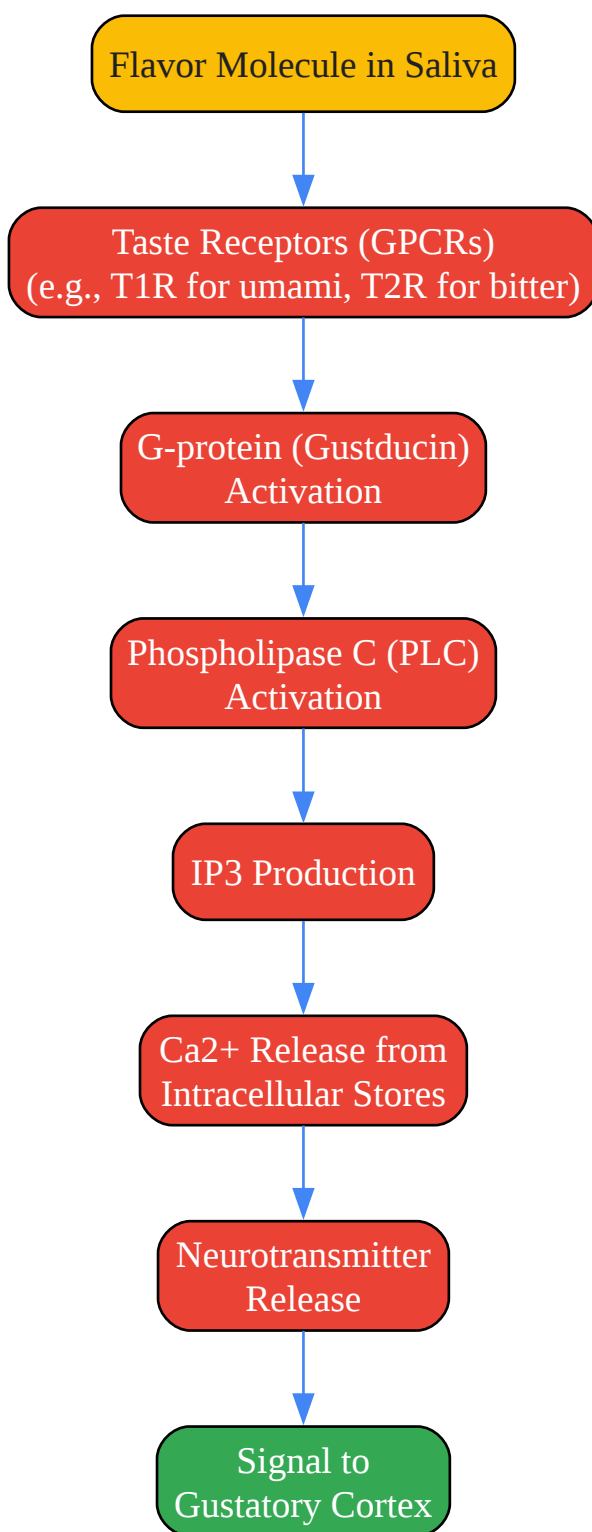


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Caption: Simplified olfactory signaling pathway.

Gustatory Signaling Pathway (Contribution to Flavor)

While **2-Propylpyridine** is primarily an aroma compound, its perception in the mouth contributes to the overall flavor experience, potentially interacting with taste receptors. The "nutty" and "savory" characteristics may involve the umami and bitter taste pathways.



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Caption: Simplified gustatory signaling pathway for GPCRs.

Conclusion

2-Propylpyridine is a valuable flavoring agent for creating nutty, roasted, and savory flavor profiles in a wide range of food and beverage products. Adherence to the detailed sensory and analytical protocols outlined in these application notes will ensure its effective and consistent application, contributing to the development of high-quality and appealing consumer products. Further optimization of use levels and analytical parameters for specific food matrices is recommended as part of the product development process.

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